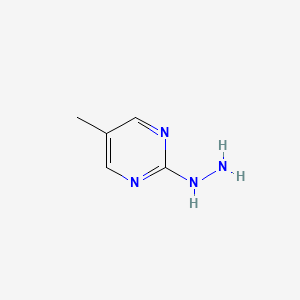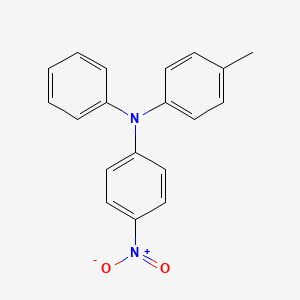
4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Drug Precursors
- Synthesis of Uracil Derivatives : 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline is involved in the synthesis of nitrophenyl-substituted uracil derivatives. These derivatives have potential uses in therapy, mainly as antiviral and antineoplastic agents, and in the synthesis of other uracil derivatives for various medical applications (Gondela & Walczak, 2006).
Immunomodulatory Agents
- Development of Immunomodulatory Agents : The compound has been used in the structural design and synthesis of hydrazone-N-acylhydrazones. These derivatives showed significant immunomodulatory effects, inhibiting lymphocyte proliferation and nitrite in macrophages, suggesting potential applications in anti-inflammatory drug development (Meira et al., 2018).
Bioactive Compound Synthesis
- Synthesis of Morpholine Derivatives : It's used in the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, acting as building blocks for creating bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
Antimicrobial Activity
- Antimicrobial Applications : In a study focusing on antimicrobial activity, derivatives of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline were synthesized and tested against various bacterial species, showcasing the compound's potential in antimicrobial drug development (Patel et al., 2011).
Photoreagents for Protein Crosslinking
- Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, related to 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their utility in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).
Polymerization and Material Science
- Nitroxide-Mediated Polymerization : The compound plays a role in nitroxide-mediated polymerization, particularly in controlling the polymerization of methyl methacrylate and styrene. This suggests its potential applications in materials science and polymer chemistry (Greene & Grubbs, 2010).
DNA Interaction Studies
- DNA Binding and Biological Activities : Nitrosubstituted acyl thioureas, related to 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, have been synthesized and studied for their interaction with DNA. This has implications for understanding the genotoxic potential of these compounds and their possible use in cancer research (Tahir et al., 2015).
Environmental Applications
- Biodegradation Studies : The compound's derivatives have been investigated in biodegradation studies, particularly in the degradation of pesticides and toxic compounds, underscoring its significance in environmental science and bioremediation (Khan et al., 2013).
Propriétés
IUPAC Name |
4-methyl-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)18-11-13-19(14-12-18)21(22)23/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNSHOIFFSFPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668254 | |
| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-nitrophenyl)-N-phenylaniline | |
CAS RN |
894430-73-0 | |
| Record name | 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)

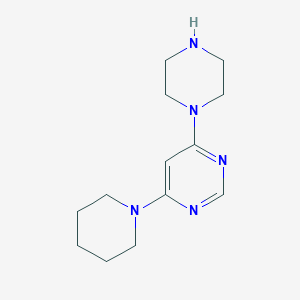
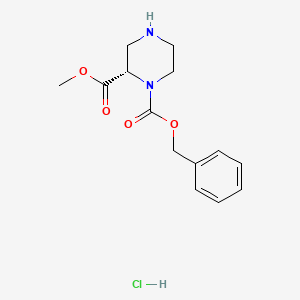
![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)

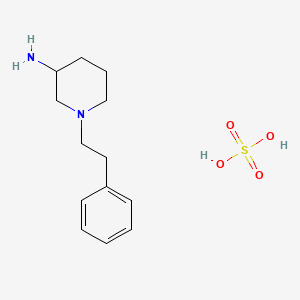
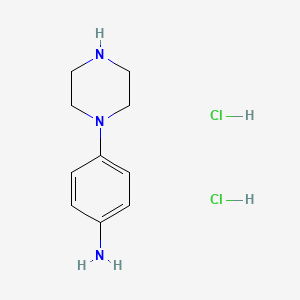
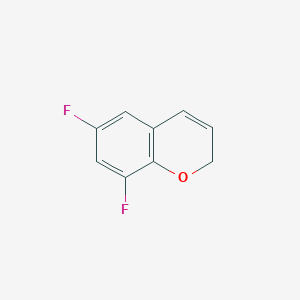
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)

![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
